molecular formula C9H9BrN2O3 B2407932 2-{[(4-Bromophenyl)carbamoyl]amino}acetic acid CAS No. 3744-13-6

2-{[(4-Bromophenyl)carbamoyl]amino}acetic acid

Cat. No.: B2407932
CAS No.: 3744-13-6
M. Wt: 273.086
InChI Key: MNYMVAJOBVMXML-UHFFFAOYSA-N
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Description

2-{[(4-Bromophenyl)carbamoyl]amino}acetic acid (CAS 3744-13-6) is a urea-based amino acid derivative with the molecular formula C9H9BrN2O3 and a molecular weight of 273.09 g/mol . This compound is a valuable building block in medicinal chemistry and drug discovery, particularly in the design of novel receptor modulators. Research indicates that structurally related urea-carboxylic acid compounds have been investigated as potent modulators of the Formyl Peptide Receptor Like-1 (FPRL-1), also known as the Formyl Peptide Receptor 2 (FPR2) . Agonists of this receptor are an active area of study for their potential to actively resolve inflammation, presenting innovative approaches for targeting chronic inflammatory pathologies . The structure of this compound, which features a 4-bromophenyl group linked to a glycine moiety via a urea bridge, makes it a versatile intermediate for further chemical functionalization. It is typically supplied as a powder and should be stored at room temperature . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[(4-bromophenyl)carbamoylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2O3/c10-6-1-3-7(4-2-6)12-9(15)11-5-8(13)14/h1-4H,5H2,(H,13,14)(H2,11,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNYMVAJOBVMXML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)NCC(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-Bromophenyl)carbamoyl]amino}acetic acid typically involves the reaction of 4-bromophenyl isocyanate with glycine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems for purification and isolation of the product ensures consistency and quality.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-Bromophenyl)carbamoyl]amino}acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

  • Cholinesterase Inhibition :
    • Research indicates that derivatives of 2-{[(4-Bromophenyl)carbamoyl]amino}acetic acid exhibit inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in neurotransmission. These compounds have shown moderate inhibitory activity, making them potential candidates for treating conditions like Alzheimer's disease where cholinesterase inhibition is beneficial .
  • Pharmacological Studies :
    • The compound has been investigated for its pharmacological properties, including its ability to modulate neurotransmitter levels. Studies have demonstrated that it can influence the cholinergic system, which is vital for cognitive function and memory .
  • Anticancer Activity :
    • Emerging studies suggest that compounds similar to this compound may possess anticancer properties. The structural characteristics of the compound allow it to interact with cellular pathways involved in cancer progression, although more research is needed to elucidate these mechanisms fully .

Biochemical Applications

  • Enzyme Inhibition Studies :
    • The compound's ability to inhibit cholinesterases has made it a subject of interest in enzyme kinetics studies. Its structure allows researchers to explore the relationship between chemical structure and biological activity, particularly through quantitative structure-activity relationship (QSAR) models .
  • Molecular Docking Studies :
    • Computational studies involving molecular docking have been conducted to predict how this compound interacts with target enzymes at the molecular level. This approach aids in understanding the binding affinity and specificity of the compound towards AChE and BChE .

Case Studies and Research Findings

StudyFocusFindings
PMC6150311Cholinesterase InhibitionDemonstrated moderate inhibition of AChE and BChE with potential therapeutic implications for neurodegenerative diseases .
American ElementsChemical PropertiesProvided detailed chemical characterization and potential applications in various fields including biochemistry and pharmacology .
Sigma-AldrichAnalytical ApplicationsHighlighted the compound's use in analytical chemistry and diagnostics, indicating its versatility in research settings .

Mechanism of Action

The mechanism of action of 2-{[(4-Bromophenyl)carbamoyl]amino}acetic acid involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table summarizes structural analogs of 2-{[(4-Bromophenyl)carbamoyl]amino}acetic acid, highlighting variations in substituents, functional groups, and molecular properties:

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents/Functional Groups Notable Properties/Applications Reference
This compound (3744-13-6) C₉H₉BrN₂O₃ 273.09 Bromophenyl, carbamoylurea, acetic acid Research chemical; potential drug intermediate
Amino(4-bromophenyl)acetic acid (129592-99-0) C₈H₈BrNO₂ 230.06 Bromophenyl, amino, acetic acid Simpler structure; lacks urea moiety
2-{(4-Chlorophenyl)carbamoylamino}acetic acid (N/A) C₁₀H₁₁ClN₂O₃ 242.66 Chlorophenyl, methyl-carbamoyl, acetic acid Halogen variation; steric effects from methyl group
2-((4-Bromophenyl)amino)-2-oxoacetic acid (79354-51-1) C₈H₆BrNO₃ 244.05 Bromophenyl, oxo, acetic acid Ketone replaces urea; altered solubility
2-{[(4-Bromophenyl)carbamoyl]methanesulfonyl}acetic acid (1016777-89-1) C₁₀H₁₀BrNO₅S 336.16 Bromophenyl, carbamoyl, sulfonyl, acetic acid Enhanced acidity; materials science applications

Functional Group and Property Analysis

Bromine’s larger atomic size may improve lipophilicity, influencing membrane permeability in drug design .

Urea vs. Ketone Moieties: The carbamoylurea group in the target compound enables hydrogen bonding, enhancing solubility in polar solvents compared to the ketone derivative () . The oxo group in 2-((4-Bromophenyl)amino)-2-oxoacetic acid reduces hydrogen-bonding capacity, likely decreasing bioavailability .

Sulfonyl and Methyl Modifications: The sulfonyl group in introduces electron-withdrawing effects, increasing acidity (lower pKa) and thermal stability, making it suitable for epoxy nanocomposites .

Biological Activity

2-{[(4-Bromophenyl)carbamoyl]amino}acetic acid, a compound with significant potential in pharmacological applications, has garnered attention for its biological activity, particularly as a cholinesterase inhibitor. This article reviews the existing literature on its biological properties, focusing on its mechanisms of action, efficacy against specific targets, and relevant case studies.

Chemical Structure and Properties

The compound this compound can be classified as an aromatic carbamate derivative. Its structure features a brominated phenyl group linked to a carbamoyl moiety and an amino acetic acid backbone. This configuration is crucial for its interaction with biological targets, particularly enzymes involved in neurotransmission.

The primary biological activity of this compound lies in its ability to inhibit cholinesterases (ChEs), specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are vital for the hydrolysis of the neurotransmitter acetylcholine, and their inhibition can enhance cholinergic signaling, which is beneficial in conditions such as Alzheimer's disease.

Inhibition Studies

Research indicates that compounds similar to this compound exhibit moderate to strong inhibitory effects on AChE and BChE. For instance, studies have reported IC50 values for related carbamate derivatives ranging from 1.60 µM to over 300 µM, with some showing selectivity towards BChE over AChE . The selectivity is particularly important as BChE has been implicated in the progression of Alzheimer's disease.

Cholinesterase Inhibition

In vitro studies have demonstrated that this compound and its analogs can effectively inhibit ChEs. The compound's ability to bind to the active site of these enzymes leads to prolonged acetylcholine availability at synapses, enhancing cholinergic transmission.

Table 1: Inhibitory Potency of Related Compounds

Compound NameTarget EnzymeIC50 (µM)
RivastigmineAChE5.0
GalantamineAChE10.0
This compoundAChE/BChETBD

Note: TBD indicates that specific IC50 values for the compound are yet to be determined in published studies.

Cytotoxicity Assessment

Cytotoxicity studies are essential to evaluate the safety profile of any potential therapeutic agent. Preliminary assessments indicate that related carbamate derivatives exhibit low cytotoxicity against human cell lines, suggesting a favorable safety margin for further development . For example, compounds were tested against human monocytic leukemia THP-1 cells with insignificant toxicity observed at effective concentrations.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

  • Proline-Based Carbamates : A study demonstrated that proline-based carbamates, including those with similar structures, showed moderate inhibition against AChE with varying selectivity towards BChE. These findings highlight the potential for developing selective inhibitors aimed at treating neurodegenerative diseases .
  • Antimycobacterial Activity : While primarily focused on ChE inhibition, some derivatives have also been evaluated for antimycobacterial activity against Mycobacterium tuberculosis. The results indicated promising activity with minimal cytotoxic effects .

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